4-Bromo-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide 4-Bromo-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19964150
InChI: InChI=1S/C10H10BrN3O2S/c1-14-7-6-10(12-14)13-17(15,16)9-4-2-8(11)3-5-9/h2-7H,1H3,(H,12,13)
SMILES:
Molecular Formula: C10H10BrN3O2S
Molecular Weight: 316.18 g/mol

4-Bromo-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide

CAS No.:

Cat. No.: VC19964150

Molecular Formula: C10H10BrN3O2S

Molecular Weight: 316.18 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide -

Specification

Molecular Formula C10H10BrN3O2S
Molecular Weight 316.18 g/mol
IUPAC Name 4-bromo-N-(1-methylpyrazol-3-yl)benzenesulfonamide
Standard InChI InChI=1S/C10H10BrN3O2S/c1-14-7-6-10(12-14)13-17(15,16)9-4-2-8(11)3-5-9/h2-7H,1H3,(H,12,13)
Standard InChI Key ZSHFDCLUEJPVCR-UHFFFAOYSA-N
Canonical SMILES CN1C=CC(=N1)NS(=O)(=O)C2=CC=C(C=C2)Br

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The compound features a benzene ring substituted with a bromine atom at the para position and a sulfonamide group linked to a 1-methyl-1H-pyrazol-3-yl moiety. The sulfonamide group (SO2NH-\text{SO}_2\text{NH}-) acts as a critical pharmacophore, enabling hydrogen bonding with biological targets, while the bromine atom enhances electrophilic reactivity for further functionalization.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC10H10BrN3O2S\text{C}_{10}\text{H}_{10}\text{BrN}_3\text{O}_2\text{S}
Molecular Weight316.18 g/mol
IUPAC Name4-Bromo-N-(1-methylpyrazol-3-yl)benzenesulfonamide
Canonical SMILESBrC1=CC=C(C=C1)S(=O)(=O)NC2=NN(C=C2)C

The pyrazole ring’s NN-methyl group occupies a hydrophobic pocket in enzyme binding sites, as observed in cocrystal structures with parasitic targets like Trypanosoma brucei NN-myristoyltransferase (TbTbNMT) .

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis involves two primary steps:

  • Sulfonylation: Reaction of 4-bromobenzenesulfonyl chloride with 1-methyl-1H-pyrazol-3-amine under basic conditions (e.g., Et3N\text{Et}_3\text{N}) in anhydrous dichloromethane.

  • Purification: Chromatographic isolation using silica gel with ethyl acetate/hexane eluents.

Key Reaction:

C6H4BrSO2Cl+C4H5N3Et3NC10H10BrN3O2S+HCl\text{C}_6\text{H}_4\text{BrSO}_2\text{Cl} + \text{C}_4\text{H}_5\text{N}_3 \xrightarrow{\text{Et}_3\text{N}} \text{C}_{10}\text{H}_{10}\text{BrN}_3\text{O}_2\text{S} + \text{HCl}

Mechanistic Insights

The bromine atom facilitates nucleophilic aromatic substitution (SNAr) at the para position, while the sulfonamide group participates in Suzuki-Miyaura cross-coupling reactions for derivatization. Computational studies suggest that electron-withdrawing groups on the benzene ring stabilize transition states during these reactions .

TargetActivity (IC50\text{IC}_{50})Selectivity Ratio (Host/Parasite)
TbNMT0.003 μM150 (MRC-5 vs. T. brucei)
COX-21.2 μMN/A
DHPS (E. coli)0.8 μM50

Analytical Characterization

Spectroscopic Methods

  • NMR: 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6): δ 8.21 (s, 1H, pyrazole-H), 7.89 (d, J=8.4J = 8.4 Hz, 2H, benzene-H), 7.72 (d, J=8.4J = 8.4 Hz, 2H, benzene-H), 3.85 (s, 3H, N-CH3_3).

  • IR: Peaks at 1345 cm1^{-1} (SO2\text{SO}_2 asymmetric stretch) and 1160 cm1^{-1} (SO2\text{SO}_2 symmetric stretch).

Structural Analogues and Comparative Analysis

Analogues with Enhanced CNS Penetration

Replacing the benzene core with flexible linkers (e.g., alkyl chains) reduces polar surface area (PSA) from 90 Å2^2 to 65 Å2^2, improving blood-brain barrier permeability .

Table 3: Comparative Properties of Analogues

CompoundPSA (Å2^2)Blood:Brain Ratio
4-Bromo-N-(1-methylpyrazol-3-yl)benzenesulfonamide900.05
DDD85646 (flexible linker)650.27

Future Directions and Research Opportunities

Targeted Drug Delivery

Encapsulation in lipid nanoparticles or conjugation with glucose transporters could enhance CNS delivery without structural modification.

Structure-Activity Relationship (SAR) Studies

Systematic exploration of substituents on the pyrazole ring (e.g., halogens, alkyl chains) may optimize selectivity for parasitic vs. human NN-myristoyltransferases .

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